Secalciferol
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Overview
Description
Secalciferol, also known as 24,25-dihydroxyvitamin D3, is a physiologically active metabolite of vitamin D. It plays a crucial role in the regulation of calcium metabolism, bone health, and various cellular processes. This compound is involved in the synthesis of osteocalcin, a protein essential for bone mineralization, and has been suggested to be an important hormone for bone fracture healing .
Mechanism of Action
- Secalciferol (also known as 24,25-dihydroxyvitamin D3 or 24R,25(OH)2D3) is suggested to play a role in bone fracture healing and human bone and mineral metabolism. Its primary targets likely involve bone health and mineral homeostasis .
- This compound is a provitamin, and its active metabolite is 1,25-dihydroxyvitamin D (calcitriol). Calcitriol stimulates:
- At the molecular and cellular levels, this compound likely affects:
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Secalciferol is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with enzymes such as 25-hydroxyvitamin D3-24-hydroxylase, which converts 25-hydroxyvitamin D3 to this compound. This compound also interacts with proteins like the vitamin D receptor, which mediates its effects on gene expression. These interactions are essential for maintaining calcium and phosphate balance in the body .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the synthesis of osteocalcin, a protein involved in bone formation. It also affects the proliferation and differentiation of osteoblasts, the cells responsible for bone formation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, this compound forms a complex with the retinoid X receptor. This complex then binds to vitamin D response elements in the DNA, leading to the transcription of target genes. These genes are involved in calcium and phosphate homeostasis, bone metabolism, and immune function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can enhance bone mineral density and improve bone strength. Its effects may diminish over time if not administered consistently .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes bone formation and improves calcium absorption. At high doses, it can lead to hypercalcemia, a condition characterized by elevated calcium levels in the blood. This can result in adverse effects such as kidney stones and calcification of soft tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the steroid biosynthesis pathway. It is synthesized from 25-hydroxyvitamin D3 by the enzyme 25-hydroxyvitamin D3-24-hydroxylase. This compound can be further metabolized to other active forms of vitamin D, which play roles in calcium and phosphate homeostasis .
Transport and Distribution
This compound is transported in the blood bound to vitamin D-binding protein. It is distributed to various tissues, including the bones, kidneys, and intestines. In the cells, this compound binds to the vitamin D receptor, which facilitates its transport to the nucleus where it exerts its effects on gene expression .
Subcellular Localization
This compound is primarily localized in the nucleus of cells, where it binds to the vitamin D receptor. This localization is crucial for its function in regulating gene expression. This compound may also be found in the cytoplasm, where it can interact with other proteins and enzymes involved in calcium and phosphate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Secalciferol can be synthesized through the hydroxylation of cholecalciferol (vitamin D3)This hydroxylation is typically carried out using specific enzymes or chemical reagents under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through a combination of chemical synthesis and biotechnological processes. The production involves the use of microbial fermentation to produce the necessary intermediates, followed by chemical modifications to achieve the final product. The process is optimized to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Secalciferol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which may have different biological activities and applications .
Scientific Research Applications
Secalciferol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of vitamin D metabolism and its derivatives.
Biology: this compound is studied for its role in cellular differentiation, proliferation, and immune system regulation.
Medicine: It is investigated for its potential therapeutic effects in bone health, calcium homeostasis, and treatment of disorders related to vitamin D deficiency.
Comparison with Similar Compounds
Secalciferol is unique among vitamin D metabolites due to its specific hydroxylation pattern. Similar compounds include:
Calcitriol (1,25-dihydroxyvitamin D3): The most active form of vitamin D, primarily involved in calcium and phosphate regulation.
Cholecalciferol (vitamin D3): The precursor of active vitamin D metabolites, synthesized in the skin upon exposure to sunlight.
Ergocalciferol (vitamin D2): A plant-derived form of vitamin D, used in dietary supplements.
This compound’s distinct hydroxylation at the 24th and 25th positions differentiates it from other vitamin D metabolites, providing unique biological functions and therapeutic potential .
Properties
CAS No. |
55721-11-4 |
---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1 |
InChI Key |
FCKJYANJHNLEEP-AOWQBJNISA-N |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Key on ui other cas no. |
55721-11-4 40013-87-4 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
(24R)-24,25-Dihydroxyvitamin D3 24,25 Dihydroxycholecalciferol 24,25 Dihydroxyvitamin D 3 24,25 Dihydroxyvitamin D3 24,25-Dihydroxycholecalciferol 24,25-Dihydroxyvitamin D 3 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer 24,25-Dihydroxyvitamin D3 24R,25 Dihydroxycholecalciferol 24R,25-Dihydroxycholecalciferol Dihydroxyvitamin D3, 24,25 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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